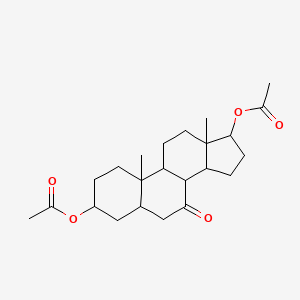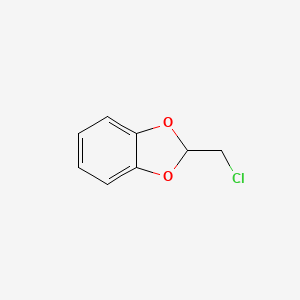![molecular formula C17H20O4 B14712419 2,2'-Methylenebis[4-(hydroxymethyl)-6-methylphenol] CAS No. 21574-16-3](/img/structure/B14712419.png)
2,2'-Methylenebis[4-(hydroxymethyl)-6-methylphenol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis[4-(hydroxymethyl)-6-methylphenol] is an organic compound with the molecular formula C17H20O4. It is a type of phenolic compound known for its antioxidant properties. This compound is used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[4-(hydroxymethyl)-6-methylphenol] typically involves the condensation of 4-methyl-6-hydroxymethylphenol with formaldehyde under acidic or basic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the methylene bridge between the phenolic rings.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis[4-(hydroxymethyl)-6-methylphenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides can react with the hydroxymethyl groups under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones.
Substitution: Alkylated phenolic compounds.
Scientific Research Applications
2,2’-Methylenebis[4-(hydroxymethyl)-6-methylphenol] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Studied for its potential antioxidant properties in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant activity.
Industry: Used in the stabilization of plastics, rubbers, and other materials to enhance their durability and lifespan.
Mechanism of Action
The antioxidant activity of 2,2’-Methylenebis[4-(hydroxymethyl)-6-methylphenol] is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This prevents the free radicals from causing oxidative damage to other molecules. The compound’s molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another phenolic antioxidant with similar properties but different substituents.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and industrial applications.
Butylated hydroxyanisole (BHA): Another common antioxidant used in food preservation.
Uniqueness
2,2’-Methylenebis[4-(hydroxymethyl)-6-methylphenol] is unique due to its specific structure, which provides a balance between hydrophilic and hydrophobic properties. This makes it particularly effective in stabilizing a wide range of materials, from polymers to biological systems.
Properties
CAS No. |
21574-16-3 |
|---|---|
Molecular Formula |
C17H20O4 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
2-[[2-hydroxy-5-(hydroxymethyl)-3-methylphenyl]methyl]-4-(hydroxymethyl)-6-methylphenol |
InChI |
InChI=1S/C17H20O4/c1-10-3-12(8-18)5-14(16(10)20)7-15-6-13(9-19)4-11(2)17(15)21/h3-6,18-21H,7-9H2,1-2H3 |
InChI Key |
KYLJSZLWLOIDQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)CC2=C(C(=CC(=C2)CO)C)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



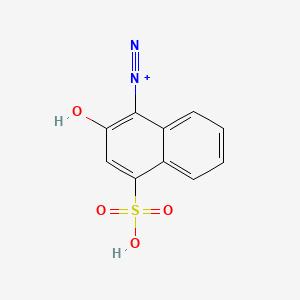
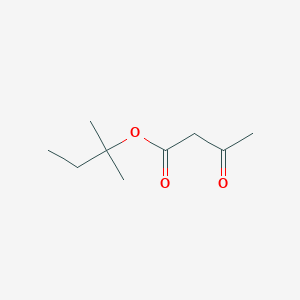


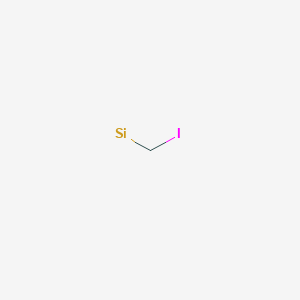
![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)
![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)
![4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B14712379.png)
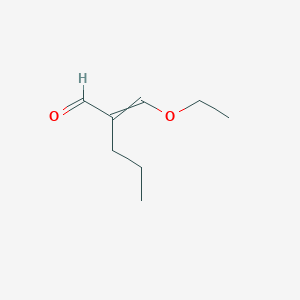
![Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-](/img/structure/B14712394.png)

